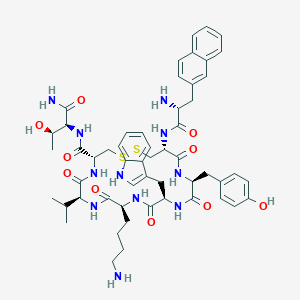
Donepezil hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of donepezil hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 4-(1-benzyl-4-piperidyl)methyl-1,2,3,4-tetrahydroquinolin-2-one . The resulting compound undergoes further modifications to yield donepezil hydrochloride. The detailed synthetic pathway can be found in relevant literature .
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
Donepezil is most commonly employed for treating AD, a progressive neurodegenerative disorder characterized by severe cognitive decline. It selectively inhibits acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain. The drug’s long half-life (approximately 70 hours) and excellent oral bioavailability (100%) make it a valuable therapeutic option for AD patients .
Structure-Activity Relationship (SAR) Studies
Researchers have extensively explored the structural modifications of donepezil to enhance its efficacy. By evaluating different synthetic approaches, they’ve identified analogues and hybrids with improved biological activities. These SAR studies provide insights into optimizing donepezil derivatives for neurodegenerative diseases .
Greener Synthesis Techniques
Emerging trends focus on sustainable synthesis methods for donepezil and its derivatives. Medicinal chemists aim to replace hazardous chemicals with eco-friendly alternatives. Improved scalability and cost-effectiveness are essential for meeting the growing demand for AD medications .
Multi-Target Ligands
Scientists investigate multi-target ligands that simultaneously interact with multiple biological targets. Donepezil’s unique structure makes it an interesting candidate for designing compounds that not only inhibit AChE but also target other pathways involved in AD pathology .
Nose-to-Brain Delivery
Innovative formulations, such as solid lipid nanoparticles (SLNs), enhance the brain delivery of donepezil. SLNs loaded with donepezil have shown increased brain concentration compared to the standard solution. This approach holds promise for improving drug efficacy and minimizing side effects .
Pharmacokinetic Studies
Researchers have developed sensitive methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify donepezil levels in plasma. These studies aid in understanding its pharmacokinetics, metabolism, and bioavailability in different populations .
Propriétés
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046698 | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Donepezil hydrochloride | |
CAS RN |
120011-70-3, 142057-77-0 | |
| Record name | Donepezil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Donepezil hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONEPEZIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Donepezil Hydrochloride and how does it work?
A1: Donepezil hydrochloride is a reversible acetylcholinesterase inhibitor. [, ] It works by increasing the levels of acetylcholine, a neurotransmitter crucial for learning and memory, in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase, which normally breaks down acetylcholine. [, , ]
Q2: What is the structural characterization of Donepezil Hydrochloride?
A2:
- Molecular Formula: C24H29NO3·HCl [, ]
- Molecular Weight: 415.96 g/mol []
- Spectroscopic Data: Donepezil Hydrochloride exhibits specific peaks in X-ray powder diffraction and infrared spectroscopy, indicating its polymorphic nature. []
Q3: What are the primary applications of Donepezil Hydrochloride?
A3: Donepezil hydrochloride is primarily used to treat the symptoms of mild to moderately severe Alzheimer's disease. [, ] It has also been investigated for its potential in treating vascular dementia, Parkinson’s disease dementia, and normal-tension glaucoma. [, , , ]
Q4: How effective is Donepezil Hydrochloride in treating Alzheimer’s disease?
A4: Clinical trials have demonstrated that donepezil hydrochloride can lead to statistically significant improvements in cognitive function in patients with mild to moderately severe Alzheimer's disease, as measured by scales such as the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE). [, , ]
Q5: How does Donepezil Hydrochloride affect the cholinergic system?
A5: Donepezil hydrochloride enhances the function of the cholinergic system by inhibiting acetylcholinesterase, thus increasing acetylcholine levels. Studies on APP transgenic mice have shown that donepezil can improve learning and memory, potentially by reducing acetylcholinesterase content, increasing choline acetyltransferase activity, and increasing acetylcholine content in the hippocampus and cortex. []
Q6: Has Donepezil Hydrochloride demonstrated efficacy in treating conditions other than Alzheimer’s disease?
A6:
- Vascular Dementia: Research suggests that donepezil hydrochloride may offer benefits for vascular dementia, showing potential in improving cognitive function, daily living activities, and potentially influencing insulin-like growth factor-1 (IGF-1) levels. [, , , ]
- Parkinson’s Disease Dementia: Studies suggest that Donepezil Hydrochloride, combined with Butylphthalide soft capsules, might improve cognitive function, neurological impairment, and daily living abilities in patients with Parkinson’s disease dementia. []
- Normal-Tension Glaucoma: A pilot study indicated that Donepezil Hydrochloride might help preserve visual fields, optic nerve head blood flow, and regional cerebral blood flow in patients with normal-tension glaucoma exhibiting Alzheimer's-like cerebral blood flow patterns. []
Q7: Are there specific biomarkers being researched to predict the efficacy of Donepezil Hydrochloride?
A7: Research on biomarkers for predicting donepezil hydrochloride's efficacy is ongoing. One area of investigation is the ApoE genotype. Studies suggest a link between ApoE genotype and the drug's effectiveness, indicating that ApoE ε4 allele carriers might experience greater benefits compared to the ε3/ε3 group. [, ]
Q8: What analytical methods are employed in the characterization and quantification of Donepezil Hydrochloride?
A8: Several analytical methods are utilized in studying donepezil hydrochloride:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse Phase HPLC (RP-HPLC), is widely used for quantifying donepezil hydrochloride in various forms, including bulk drug substances and pharmaceutical formulations. [, , ]
- Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES): ICP-OES is employed to determine the presence of trace elements like platinum and palladium in Donepezil Hydrochloride raw materials, ensuring its quality and purity. []
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often paired with densitometric detection, is used for simultaneous determination and stability-indicating analysis of Donepezil Hydrochloride and other drugs in formulations like nasal gels. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
